molecular formula C10H14N2O2 B1418603 methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 1156184-09-6

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Cat. No.: B1418603
CAS No.: 1156184-09-6
M. Wt: 194.23 g/mol
InChI Key: QBOKRAZDJDMMIE-UHFFFAOYSA-N
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Description

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of carbamate, featuring a methyl group attached to the nitrogen atom and a 4-aminophenylmethyl group

Scientific Research Applications

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence a compound’s bioavailability, or the extent to which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all impact pharmacokinetics .

The action environment of a compound can refer to the biological and physical context in which it acts. This can include the specific cells or tissues it targets, the pH and temperature conditions it requires, and any interactions it may have with other molecules or compounds. Environmental factors can also influence a compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and prolonged stimulation of cholinergic receptors

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound leads to increased acetylcholine levels, which can alter cell signaling pathways and gene expression . This can result in changes in cellular metabolism, affecting the overall function of the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can activate various signaling pathways and alter gene expression. The molecular mechanism of this compound is essential for understanding its effects at the cellular and biochemical levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained inhibition of acetylcholinesterase and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxic effects . At high doses, this compound can lead to toxic effects, including muscle weakness, respiratory distress, and even death. Understanding the dosage effects of the compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound is primarily metabolized by liver enzymes, which convert it into various metabolites that can be excreted from the body. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. Understanding the transport and distribution of the compound is crucial for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications For example, this compound can be localized to the synaptic cleft, where it inhibits acetylcholinesterase and affects neurotransmission

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with N-[(4-aminophenyl)methyl]-N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Comparison with Similar Compounds

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate can be compared with other carbamate derivatives, such as:

    Methyl N-phenylcarbamate: Lacks the 4-aminophenylmethyl group, resulting in different chemical and biological properties.

    Methyl N-(4-methoxyphenyl)methylcarbamate: Contains a methoxy group instead of an amino group, leading to variations in reactivity and applications.

    Methyl N-(4-nitrophenyl)methylcarbamate:

Properties

IUPAC Name

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKRAZDJDMMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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